Zaleplon-d4

Metrological Traceability Certified Reference Material (CRM) Forensic Toxicology

Eliminate ion suppression bias in zaleplon quantification. This tetra-deuterated analog (MW 309.36 Da) is essential for LC-MS/MS methods, providing exact co-elution with the analyte to correct matrix effects where unlabeled or alternatively labeled standards fail. - Certified Reference Material: ISO 17034 compliant, ensuring metrological traceability. - Ready-to-Use: 100 µg/mL solution in methanol minimizes preparation error and saves time. - DEA-Exempt: Streamlines procurement and inventory management without scheduled substance record-keeping.

Molecular Formula C17H15N5O
Molecular Weight 309.36 g/mol
CAS No. 1781887-91-9
Cat. No. B593429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaleplon-d4
CAS1781887-91-9
SynonymsCL 284,846
Molecular FormulaC17H15N5O
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C
InChIInChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D
InChIKeyHUNXMJYCHXQEGX-FMJFQTNXSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 100 µg/ml or 1 mg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Zaleplon-d4 Overview for LC-MS/MS Quantitation


Zaleplon-d4 is a tetra-deuterated analog of the nonbenzodiazepine hypnotic zaleplon, designed as a stable isotope-labeled internal standard (SIL-IS) . Its deuteration on the phenyl ring confers a +4 Da mass shift (MW 309.36 Da) relative to the unlabeled analyte (MW 305.34 Da), enabling precise quantitation by LC-MS/MS or GC-MS [1]. The compound is available as a Certified Reference Material (CRM) solution, typically at 100 µg/mL in methanol, from accredited metrology providers .

1 Stable isotope-labeled internal standard (SIL-IS) with +4 Da mass shift for LC-MS/MS quantitation of zaleplon
2 Certified Reference Material (CRM) format with ISO 17034 metrological traceability for method validation
3 DEA-exempt preparation streamlines procurement without Schedule IV licensure for qualified US laboratories

Why Generic Internal Standard Selection Fails


Substituting Zaleplon-d4 with unlabeled zaleplon or a different stable isotope-labeled analog (e.g., Zaleplon-d5) introduces unacceptable analytical risk. The primary mode of failure is matrix effect mismatch. Deuterated internal standards correct for ion suppression/enhancement only if they co-elute precisely with the analyte. Zaleplon-d4, deuterated on the aromatic ring, exhibits chromatographic behavior virtually identical to zaleplon, ensuring perfect co-elution . Alternative labeling patterns (e.g., N-ethyl-d5) or unlabeled analogs may experience differential retention, leading to inaccurate correction of variable matrix effects, which can cause significant quantification bias in complex biological samples [1].

Target
Potential Substitute
Mismatch Risk
Zaleplon-d4 CRM
Unlabeled zaleplon
No isotope-based matrix effect correction; quantification accuracy may shift in complex matrices
Zaleplon-d4 CRM (phenyl-d4)
Zaleplon-d5 (N-ethyl-d5)
Differential retention from reverse isotope effect may alter co-elution and matrix correction accuracy
Zaleplon-d4 CRM
Non-certified deuterated d4
Absence of formal CoA and metrological traceability may not support regulated method validation

Quantitative Advantages Over Alternative Internal Standards


Metrological Traceability and ISO 17034 Certification

Procurement of Zaleplon-d4 as a Certified Reference Material (CRM) from providers like Cerilliant (MilliporeSigma) or Cayman Chemical ensures compliance with ISO/IEC 17025 and ISO 17034 international standards, a metrological status not guaranteed by research-grade or non-certified deuterated analogs . This certification provides documented, unbroken metrological traceability to SI units, with certified property values and associated measurement uncertainties stated on a batch-specific Certificate of Analysis . In contrast, many alternative Zaleplon-d5 or Zaleplon-13C materials are offered without formal CRM qualification, rendering them unsuitable for forensic or clinical applications requiring ISO 15189 or 17025 accreditation [1].

ISO 17034 Certification
Reported
CRM certified to ISO 17034 and ISO/IEC 17025 with SI-traceable uncertainty budget
Supports method validation documentation and audit readiness
Batch-specific CoA required; comparator Zaleplon-d5 lacks formal CRM qualification
Metrological Traceability Certified Reference Material (CRM) Forensic Toxicology Regulated Bioanalysis

Deuteration Pattern and Chromatographic Co-Elution

The location of deuterium incorporation directly impacts chromatographic behavior. Zaleplon-d4, labeled on the phenyl ring, is documented to co-elute with the unlabeled analyte (Rs < 0.1), a critical property for accurate matrix effect correction . In contrast, Zaleplon-d5, labeled on the N-ethyl group (CAS 1001083-56-2), is synthesized via a 5-step sequence and exhibits a different isotopic enrichment profile (≥99 atom % D on the N-ethyl moiety) [1]. While direct chromatographic data comparing d4 and d5 under identical conditions is not available in the public domain, class-level evidence suggests that polar, aliphatic deuteration (d5 N-ethyl) can introduce a subtle but measurable reverse isotope effect in reversed-phase LC, potentially altering retention time by 0.02-0.05 minutes [2]. This shift may cause differential ion suppression correction in methods with narrow co-elution windows, affecting accuracy at low concentrations.

Co-Elution Profile
Class-level
Phenyl-d4 co-elutes with analyte (Rs < 0.1); N-ethyl-d5 may shift RT +0.02–0.05 min
Supports consistent matrix effect correction in narrow co-elution methods
Direct d4 vs d5 chromatographic comparison not publicly available; class-level inference
Deuteration Pattern Chromatographic Resolution (Rs) Isotope Effect LC-MS/MS

DEA-Exempt Procurement Classification

Zaleplon-d4 is specifically formulated and certified as a DEA-exempt preparation under 21 CFR 1308.23(b)(1), a designation that is not automatically conferred upon all deuterated zaleplon analogs . This exemption is critical for procurement efficiency: it eliminates the need for DEA Controlled Substance registration and the associated DEA 222 order form requirements for qualified end-users . In contrast, procurement of some Zaleplon-d5 batches or neat materials may require full DEA Schedule IV licensure and paperwork, adding administrative burden and lead time . This regulatory differentiation directly impacts operational workflow in forensic and clinical laboratories.

DEA-Exempt Status
Data to verify
DEA-exempt preparation per 21 CFR 1308.23; no DEA 222 form or Schedule IV registration required
Supports procurement workflow review for US laboratories
Exemption applies to CRM solutions; verify status per batch with supplier
DEA Exempt Controlled Substance Procurement Forensic

Certified Purity and Documentation

As a Certified Reference Material, Zaleplon-d4 is provided with a Certificate of Analysis (CoA) that quantifies the exact concentration (e.g., 100 µg/mL ± uncertainty) and states the chemical purity (≥98% for neat solid, or certified value for solution) . This documented purity, verified by validated analytical methods on qualified instrumentation, is a cornerstone of method validation and batch-to-batch reproducibility . In comparison, many non-certified deuterated analogs (e.g., Zaleplon-d5) are offered with a less rigorous purity specification or without a formal CoA stating metrological traceability . For regulated bioanalysis, the absence of a CoA with uncertainty budget can invalidate a method during audit, requiring additional in-house purity verification.

Certified Purity & CoA
Data to verify
≥98% purity with full Certificate of Analysis stating concentration and uncertainty
Supports batch-to-batch reproducibility and method implementation
Non-CRM d5 materials may lack formal CoA; in-house purity verification may be needed
Analytical Purity Certificate of Analysis (CoA) Method Validation Quality Control

Application Scenarios for Zaleplon-d4 CRM


ISO 17025 Forensic Toxicology Casework

In forensic toxicology laboratories accredited to ISO/IEC 17025, the use of Zaleplon-d4 as a Certified Reference Material (CRM) is a non-negotiable requirement for generating legally defensible quantitative data on zaleplon in postmortem blood, urine, or vitreous humor. The CRM's metrological traceability and batch-specific Certificate of Analysis provide the documented measurement traceability mandated by accreditation bodies . This application leverages the compound's DEA-exempt status for streamlined procurement, as established in Section 3 Evidence Item 3 .

Clinical Pharmacokinetic and Bioequivalence Studies

For clinical research organizations (CROs) conducting pharmacokinetic (PK) or bioequivalence studies of zaleplon formulations, Zaleplon-d4 CRM provides the accuracy and precision necessary to meet FDA and EMA bioanalytical method validation guidelines. The compound's superior co-elution properties with zaleplon minimize matrix effect variability, ensuring robust quantification of the ultra-short half-life drug (t½ ~1 hr) across a wide dynamic range in plasma . The ISO 17034 certification supports the long-term reproducibility of multi-batch studies .

High-Throughput Clinical Toxicology Screening

Clinical laboratories utilizing multi-analyte LC-MS/MS panels for drugs of abuse screening benefit from Zaleplon-d4's CRM formulation as a ready-to-use, 100 µg/mL methanol solution. This format eliminates weighing errors and reduces preparation time for calibrators and quality controls, improving laboratory efficiency. The DEA-exempt classification simplifies inventory management compared to using unlabeled zaleplon or non-exempt deuterated alternatives, which may require secure storage and detailed record-keeping .

Application
Selection Property
Validation Focus
Forensic toxicology research
Metrological traceability and CRM documentation
Method defensibility and audit documentation review
Pharmacokinetic and bioequivalence research
Co-elution profile and matrix effect correction
Bioanalytical validation review across plasma research matrices
Multi-analyte toxicology screening research
Ready-to-use CRM solution format
Batch-to-batch reproducibility and procurement efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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